Isoheptyl acrylate
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Overview
Description
Isoheptyl acrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from acrylic acid and isoheptyl alcohol. This compound is part of the acrylate family, which is known for its versatility and wide range of applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoheptyl acrylate can be synthesized through the esterification of acrylic acid with isoheptyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using continuous esterification processes. These processes often employ acidic ion-exchange resins as catalysts to enhance the reaction rate and yield. The reaction mixture is continuously fed into a reactor, and the product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Isoheptyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form poly(this compound), which is used in coatings and adhesives.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen bromide or chlorine.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat.
Hydrolysis: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Addition Reactions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and isoheptyl alcohol
Addition Reactions: Haloalkanes or other addition products depending on the reagent used.
Scientific Research Applications
Isoheptyl acrylate has numerous applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
Biology: Employed in the development of biomedical materials, such as hydrogels and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and wound dressings.
Industry: Utilized in the production of pressure-sensitive adhesives, paints, and coatings.
Mechanism of Action
Isoheptyl acrylate exerts its effects primarily through its ability to polymerize and form cross-linked networks. The double bond in the acrylate group is highly reactive and can undergo free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing adhesion, flexibility, and durability .
Comparison with Similar Compounds
Similar Compounds
- Butyl acrylate
- Ethyl acrylate
- Methyl acrylate
- 2-Ethylhexyl acrylate
Uniqueness
Isoheptyl acrylate is unique due to its specific alkyl chain length, which imparts distinct properties to the resulting polymers. Compared to other acrylates, this compound provides a balance between flexibility and hardness, making it suitable for applications requiring both durability and elasticity .
Properties
CAS No. |
1434638-53-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methylhexyl prop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-10(11)12-8-6-5-7-9(2)3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
BUIZICPOJVBQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCOC(=O)C=C |
Origin of Product |
United States |
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